

An In-depth Technical Guide to the Spectral Properties of CellTracker™ Blue CMF2HC

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Compound of Interest

Compound Name: CellTracker Blue CMF2HC Dye

Cat. No.: B8470942

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral and handling properties of CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin), a fluorescent dye widely utilized for long-term cell tracking in life sciences research.

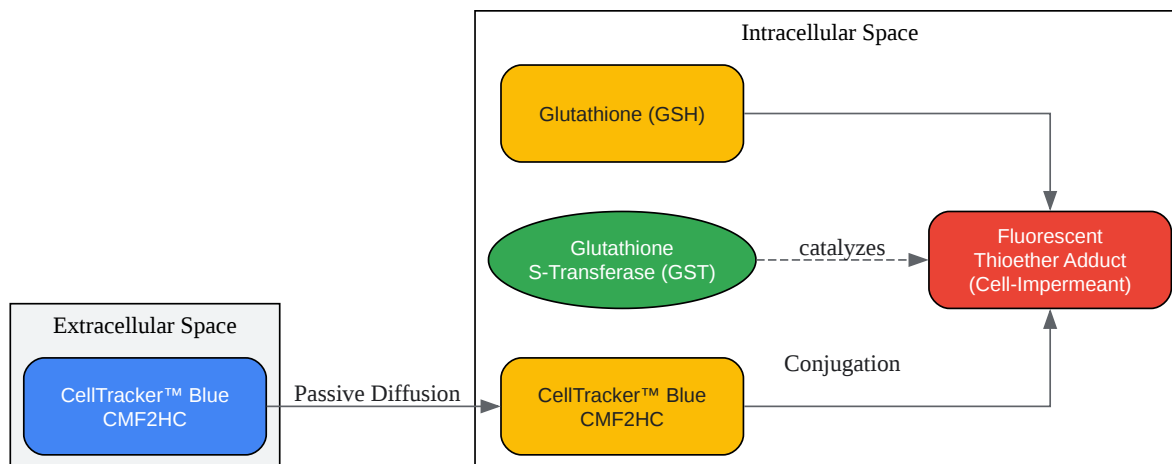
Core Spectral and Physicochemical Properties

CellTracker™ Blue CMF2HC is a membrane-permeant dye that becomes cell-impermeant upon intracellular enzymatic modification. This property, combined with its robust fluorescence, makes it an ideal tool for monitoring cell movement, proliferation, and location over extended periods.^{[1][2]}

Property	Value	Source
Excitation Maximum (Ex)	~371 nm	[3]
Emission Maximum (Em)	~464 nm	[3]
Alternative Excitation	~405 nm	[4]
Alternative Emission	~451 nm	[4]
Molecular Weight	246.59 g/mol	[4][5]
Chemical Formula	C ₁₀ H ₅ ClF ₂ O ₃	[4][5]
Quantum Yield (Φ)	Not explicitly reported for CMF2HC. Related coumarin derivatives exhibit quantum yields ranging from 0.06 to 0.83 depending on the solvent and specific structure.[6][7][8]	-
Molar Extinction Coefficient (ε)	Not explicitly reported for CMF2HC. A similar compound, 4-chloromethyl-7-hydroxy coumarin, has a mass extinction coefficient of 274.296 Lg ⁻¹ cm ⁻¹ in DMSO.[9] 7-hydroxycoumarin derivatives show significant solvent-dependent variations.	-

Mechanism of Action: Intracellular Retention

CellTracker™ Blue CMF2HC freely diffuses across the membranes of live cells. Once inside, the dye's chloromethyl group reacts with intracellular thiols, a reaction catalyzed by glutathione S-transferase (GST). This conjugation forms a fluorescent, membrane-impermeant thioether adduct, ensuring the dye is well-retained within the cell and its progeny for several generations. [1]



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Mechanism of CellTracker™ Blue CMF2HC retention.

Experimental Protocols

Stock Solution Preparation

- Allow the vial of lyophilized CellTracker™ Blue CMF2HC to warm to room temperature before opening.
- Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.^{[1][10]}

Cell Staining Protocol for Adherent Cells

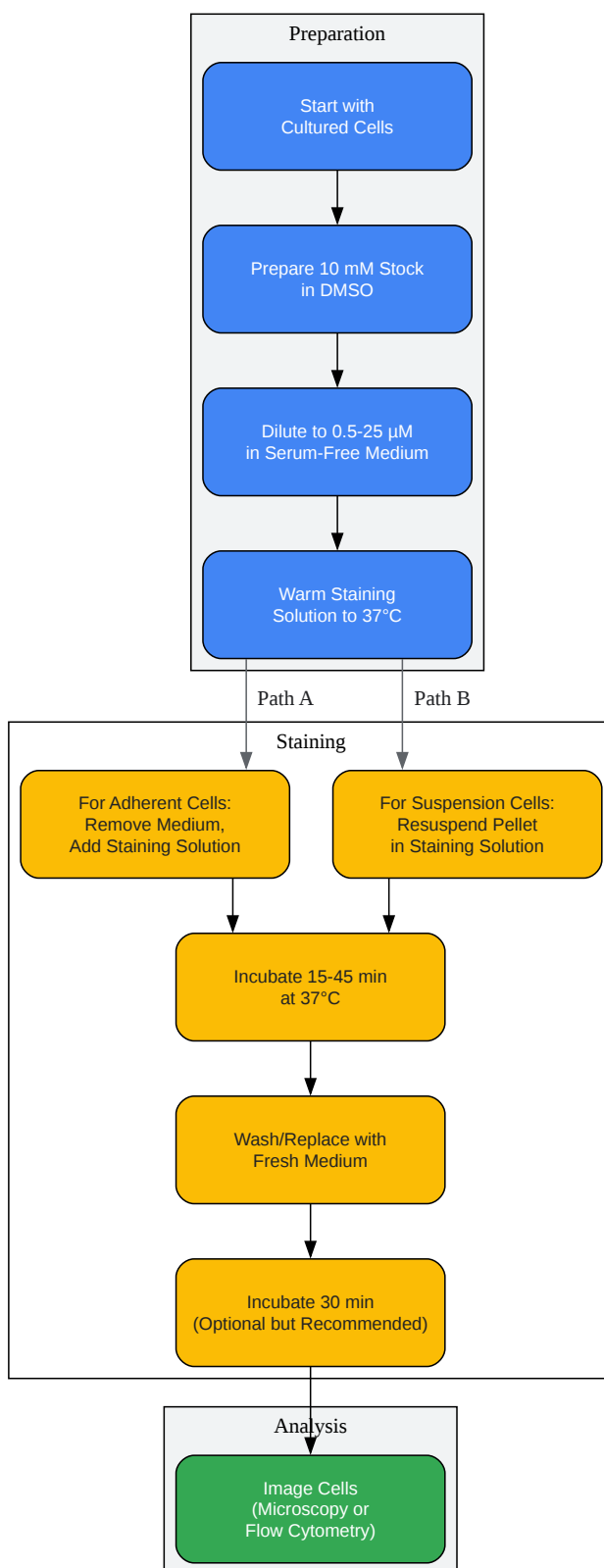
- Grow cells to the desired confluency on coverslips or in culture dishes.
- Remove the culture medium.
- Add pre-warmed (37°C) staining solution to the cells. The recommended final working concentration is between 0.5 μ M and 25 μ M in serum-free medium.^{[1][10]} For long-term

studies (over 3 days) or rapidly dividing cells, a higher concentration (5–25 μM) is recommended. For shorter experiments, a lower concentration (0.5–5 μM) is often sufficient. [\[10\]](#)

- Incubate the cells for 15–45 minutes at 37°C. [\[1\]](#)[\[10\]](#)
- Remove the staining solution and replace it with fresh, pre-warmed, complete culture medium.
- Incubate for an additional 30 minutes to allow for the complete modification of the dye. [\[1\]](#)
- The cells are now ready for imaging.

Cell Staining Protocol for Cells in Suspension

- Harvest cells by centrifugation and discard the supernatant.
- Gently resuspend the cell pellet in a pre-warmed (37°C) staining solution with a working concentration of 0.5–25 μM in serum-free medium. [\[1\]](#)[\[10\]](#)
- Incubate for 15–45 minutes at 37°C. [\[1\]](#)[\[10\]](#)
- Centrifuge the cells to remove the staining solution.
- Resuspend the labeled cells in fresh, complete culture medium.
- The cells can then be plated for imaging or used in other applications like flow cytometry.



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